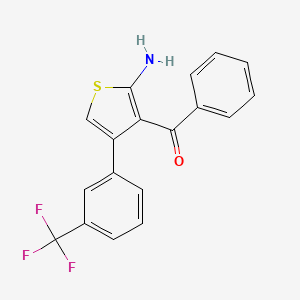

![molecular formula C21H21FN4O B10770959 N-cyclopropyl-3-fluoro-4-methyl-5-[3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]benzamide](/img/structure/B10770959.png)

N-cyclopropyl-3-fluoro-4-methyl-5-[3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé “PMID22521646C12” est une molécule organique synthétique connue pour son rôle d'inhibiteur de l'enzyme p38 alpha (MAPK14). Cette enzyme fait partie de la famille des protéines kinases activées par les mitogènes, qui joue un rôle crucial dans les réponses cellulaires au stress et à l'inflammation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de “PMID22521646C12” implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés incluent :

Formation de la structure de base : La structure de base est synthétisée par une série de réactions de cyclisation impliquant des dérivés de triazole et de pyridine.

Introduction de groupes fonctionnels : L'introduction de groupes fonctionnels tels que les groupes cyclopropyle et fluoro est réalisée par des réactions de substitution nucléophile et de substitution électrophile aromatique.

Assemblage final : Le composé final est assemblé en couplant les produits intermédiaires en utilisant des réactions de formation de liaison amide dans des conditions contrôlées.

Méthodes de production industrielle

La production industrielle de “PMID22521646C12” implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Réacteurs discontinus : Utilisation de réacteurs discontinus pour les étapes de synthèse initiales afin de contrôler précisément les paramètres de réaction.

Réacteurs à flux continu : Utilisation de réacteurs à flux continu pour l'assemblage final afin d'améliorer l'efficacité et la capacité de mise à l'échelle.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités.

Analyse Des Réactions Chimiques

Types de réactions

“PMID22521646C12” subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels, comme la réduction des groupes nitro en amines.

Substitution : Des réactions de substitution nucléophile et électrophile sont courantes pour introduire ou modifier des groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés en milieu acide ou basique.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les nucléophiles sont utilisés à des températures et des conditions de solvant contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de “PMID22521646C12” avec des groupes fonctionnels modifiés, qui peuvent être utilisés davantage dans différentes applications.

Applications de la recherche scientifique

“PMID22521646C12” a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de l'enzyme p38 alpha et ses effets sur diverses voies biochimiques.

Biologie : Employé dans la recherche en biologie cellulaire et moléculaire pour étudier les réponses au stress et à l'inflammation.

Médecine : Applications thérapeutiques potentielles dans le traitement des maladies liées à l'inflammation et aux réponses au stress, telles que la polyarthrite rhumatoïde et les maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence dans la découverte et le développement de médicaments.

Mécanisme d'action

Le composé exerce ses effets en inhibant l'enzyme p38 alpha, qui est impliquée dans la voie des protéines kinases activées par les mitogènes. Cette inhibition conduit à la modulation des réponses cellulaires au stress et à l'inflammation en affectant les voies de signalisation en aval et l'expression des gènes.

Applications De Recherche Scientifique

“PMID22521646C12” has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of p38 alpha enzyme and its effects on various biochemical pathways.

Biology: Employed in cellular and molecular biology research to investigate stress and inflammation responses.

Medicine: Potential therapeutic applications in treating diseases related to inflammation and stress responses, such as rheumatoid arthritis and cardiovascular diseases.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development.

Mécanisme D'action

The compound exerts its effects by inhibiting the p38 alpha enzyme, which is involved in the mitogen-activated protein kinase pathway. This inhibition leads to the modulation of cellular responses to stress and inflammation by affecting the downstream signaling pathways and gene expression.

Propriétés

Formule moléculaire |

C21H21FN4O |

|---|---|

Poids moléculaire |

364.4 g/mol |

Nom IUPAC |

N-cyclopropyl-3-fluoro-4-methyl-5-[3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]benzamide |

InChI |

InChI=1S/C21H21FN4O/c1-12-16(9-14(10-17(12)22)19(27)23-15-3-4-15)13-5-8-26-18(11-13)24-25-20(26)21(2)6-7-21/h5,8-11,15H,3-4,6-7H2,1-2H3,(H,23,27) |

Clé InChI |

REGFSKAVJRCHTE-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=CC4=NN=C(N4C=C3)C5(CC5)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate](/img/structure/B10770887.png)

![2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B10770890.png)

![(3R,9R,12S,18S,24S,27S)-3,18-bis[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-9-N,24-N-bis[(2S)-1-[(2S)-5-carbamimidamido-1-[(2S)-1-[(2S)-5-carbamimidamido-1-hydroxy-1-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)-1-iminopropan-2-yl]iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-6,11,21,26-tetrahydroxy-2,17-dioxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triaconta-6,10,21,25-tetraene-9,24-dicarboximidic acid](/img/structure/B10770905.png)

![Benzonitrile, 3-[2-(2-methyl-4-thiazolyl)ethynyl]-](/img/structure/B10770906.png)

![3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B10770908.png)

![2-{[2-(4-{5-[(1-ethyl-1H-pyrazol-3-yl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-1-yl}phenyl)propan-2-yl]oxy}ethan-1-ol](/img/structure/B10770939.png)

![3-[3-(2-aminoethyl)-1H-indol-1-yl]-4-(5-chloro-1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B10770943.png)

![4-[7-Bromo-1-[(2,5-difluorophenyl)methyl]benzimidazol-5-yl]sulfonyl-5-methylsulfanylthiophene-2-carboximidamide](/img/structure/B10770949.png)

![Methyl 9-(4-bromo-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10770953.png)

![3-[2-[[2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoylamino]-4-[[1-[1-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentylamino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B10770956.png)

![(2S)-1-[(2R,3S)-3-amino-2-hydroxy-5-methylhexanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10770957.png)